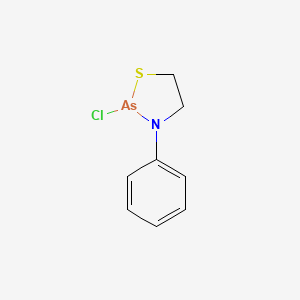
2-Chloro-3-phenyl-1,3,2-thiazarsolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-phenyl-1,3,2-thiazarsolidine is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure This compound belongs to the thiazolidine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine typically involves the reaction of a phenyl-substituted thioamide with a chlorinating agent. One common method includes the use of thiourea and phenyl isothiocyanate, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and reusable catalysts, are also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenyl-1,3,2-thiazarsolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Ammonia, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
2-Chloro-3-phenyl-1,3,2-thiazarsolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for its pharmacological properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. It may also disrupt cellular processes by interfering with DNA replication or protein synthesis. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A parent compound with similar structural features but lacks the phenyl and chlorine substituents.
2-Chloro-1,3-thiazole: Contains a similar thiazole ring but differs in the position of the chlorine atom and the absence of the phenyl group.
3-Phenyl-1,3-thiazolidine: Similar structure but lacks the chlorine atom.
Uniqueness
This combination allows for a broader range of chemical modifications and biological activities compared to its analogs .
Properties
CAS No. |
64148-17-0 |
|---|---|
Molecular Formula |
C8H9AsClNS |
Molecular Weight |
261.60 g/mol |
IUPAC Name |
2-chloro-3-phenyl-1,3,2-thiazarsolidine |
InChI |
InChI=1S/C8H9AsClNS/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
NRLLYEIUCRNWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[As](N1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



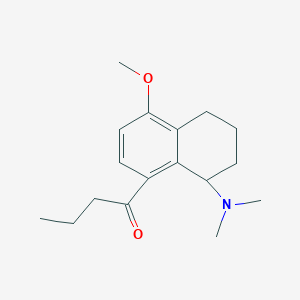
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
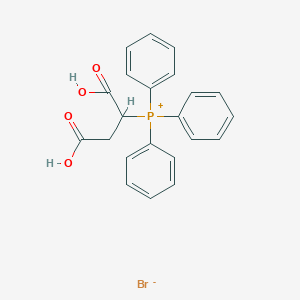
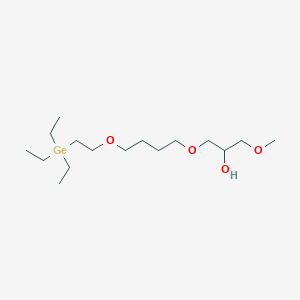
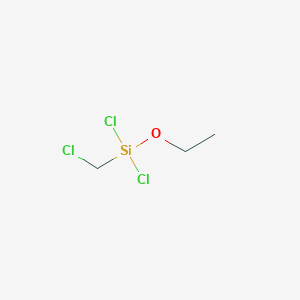
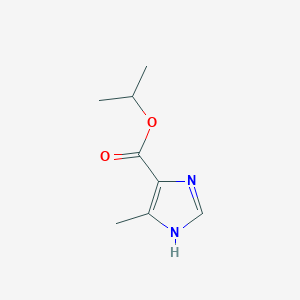

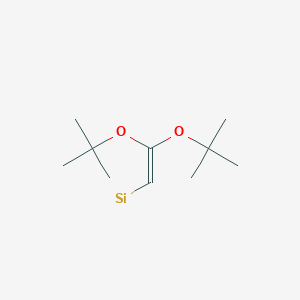
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
